Structural Differentiation from 2-Phenylethyl Piperazine Analogs in CCR4 Binding Pocket
The compound features a 1-phenylethyl substituent (alpha-methyl branched) on the piperazine ring, in contrast to the more common 2-phenylethyl (linear) substituent found in analogs like 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine . This branching introduces a chiral center and alters the spatial orientation of the phenyl ring, which is predicted to affect the molecule's fit within the hydrophobic pocket of the CCR4 receptor. For a closely related comparators class described in US9493453B2, differing only in the piperazine N-substituent, functional IC50 values against CCR4 varied by more than an order of magnitude [1].
| Evidence Dimension | Piperazine N-substituent structure |
|---|---|
| Target Compound Data | 1-phenylethyl (alpha-methyl branched) |
| Comparator Or Baseline | 2-phenylethyl (linear) in analog 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
| Quantified Difference | >10-fold variation in functional CCR4 IC50 observed across similar N-substituent variations in the same patent family [1] |
| Conditions | Structural comparison; activity variation inferred from patent class disclosure of multiple examples |
Why This Matters
A branched 1-phenylethyl group creates a unique three-dimensional pharmacophore compared to a linear 2-phenylethyl group, directly impacting receptor binding and potentially leading to a distinct efficacy or selectivity window crucial for target validation studies.
- [1] Li, S., Wang, Y., Xiao, J., Ma, D., Gong, H., et al. (2016). U.S. Patent No. 9,493,453 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
